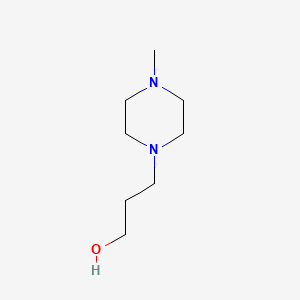

1-(3-Hydroxypropyl)-4-methylpiperazine

描述

Significance of the Piperazine (B1678402) Ring in Drug Discovery and Development

The piperazine moiety is recognized as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets, making it a cornerstone in the development of new drugs. nih.govrsc.org Its widespread presence in clinically used pharmaceuticals underscores its importance; for instance, an analysis of small-molecule drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 contain a piperazine ring system. thieme-connect.com

The versatility of the piperazine ring stems from several key characteristics. Its two nitrogen atoms provide sites for chemical modification, allowing medicinal chemists to systematically alter a molecule's properties to enhance its interaction with biological targets and improve its pharmacokinetic profile. nih.govnbinno.com The piperazine core can improve crucial drug-like properties, such as aqueous solubility and bioavailability, due to the basic nature of its nitrogen atoms. mdpi.comnih.gov This structural flexibility enables the piperazine scaffold to serve various roles within a drug molecule, acting as a linker between different pharmacophoric groups or as a core structure to orient substituents in a specific three-dimensional arrangement for optimal target binding. nih.govmdpi.comresearchgate.net

The structural adaptability of the piperazine ring has led to its incorporation in drugs across a vast spectrum of therapeutic categories. nbinno.com Piperazine derivatives have demonstrated efficacy in numerous areas, including:

Oncology : A significant number of anticancer drugs feature the piperazine scaffold. tandfonline.comthieme-connect.com

Central Nervous System (CNS) Disorders : The piperazine moiety is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics. nih.govtandfonline.comresearchgate.net

Infectious Diseases : Compounds containing piperazine have been developed as antiviral, antibacterial, antifungal, and antiparasitic agents. tandfonline.comnih.govwikipedia.org

Inflammation and Immunology : The scaffold is present in various anti-inflammatory and antihistamine medications. tandfonline.comnih.gov

Cardiovascular Disease : Piperazine derivatives have been utilized as antianginal and cardioprotective agents. tandfonline.comnih.gov

This broad range of applications highlights the successful emergence of the piperazine pharmacophore as a flexible and valuable building block in the rational design of new therapeutic agents. tandfonline.comnih.gov

Research Context of 1-(3-Hydroxypropyl)-4-methylpiperazine within Piperazine Chemistry

Within the extensive family of piperazine derivatives, this compound (CAS Number: 5317-33-9) is recognized as a specific chemical entity used in synthetic and research applications. scbt.comcalpaclab.com While not an active pharmaceutical ingredient itself, it serves as a building block or intermediate in the synthesis of more complex molecules. lookchem.comchemicalbook.com Its structure combines the core 4-methylpiperazine unit with a 3-hydroxypropyl side chain, providing functional groups that can be utilized in further chemical reactions.

The primary documented application for this compound is as a synthetic organic reagent. lookchem.com Specifically, it has been identified as a useful precursor in the synthesis of S-Alkyl-N-alkylisothiourea compounds. lookchem.comchemicalbook.com It is primarily supplied for biochemical research purposes, where its unique structure can be incorporated into the design of novel molecules for investigation. scbt.comscbt.com

Below are the key chemical and physical properties of this compound.

| Identifier | Value |

|---|---|

| CAS Number | 5317-33-9 scbt.com |

| Molecular Formula | C8H18N2O scbt.com |

| Molecular Weight | 158.24 g/mol scbt.com |

| IUPAC Name | 3-(4-methyl-1-piperazinyl)-1-propanol |

| Synonyms | 3-(4-Methylpiperazin-1-yl)propan-1-ol, 4-Methyl-1-piperazinepropanol calpaclab.com |

| Property | Value |

|---|---|

| Physical Form | Solid |

| Melting Point | 30 °C alfachemch.com |

| Boiling Point | 252.8 °C at 760 mmHg alfachemch.com |

| Density | 0.988 g/cm³ alfachemch.com |

| Purity | ≥98% scbt.com |

Structure

3D Structure

属性

IUPAC Name |

3-(4-methylpiperazin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRSQNBRNIYETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201235 | |

| Record name | 3-(4-Methyl-1-piperazine)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-33-9 | |

| Record name | 1-(3-Hydroxypropyl)-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5317-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methyl-1-piperazine)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5317-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methyl-1-piperazine)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methyl-1-piperazine)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-Methylpiperazin-1-yl)propan-1-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7DBM2RWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 3 Hydroxypropyl 4 Methylpiperazine and Its Derivatives

Direct Synthesis Approaches to 1-(3-Hydroxypropyl)-4-methylpiperazine

Direct synthesis methods provide the most straightforward pathways to obtaining this compound. These methods typically involve the reaction of a piperazine (B1678402) derivative with a suitable propylating agent.

Preparation from Key Precursors (e.g., 3-Bromo-1-propanol)

A common and well-documented method for the synthesis of this compound involves the N-alkylation of 1-methylpiperazine (B117243) with a 3-halopropanol, such as 3-bromo-1-propanol (B121458) or 3-chloro-1-propanol. chemicalbook.comlookchem.com This reaction is a nucleophilic substitution where the secondary amine of 1-methylpiperazine attacks the electrophilic carbon of the halopropanol, displacing the halide ion.

The reaction is typically carried out in a suitable solvent, such as toluene, at an elevated temperature to facilitate the reaction. lookchem.com The presence of a base may be required to neutralize the hydrohalic acid formed as a byproduct, thus driving the reaction to completion.

A representative synthetic route is the reaction of 1-methylpiperazine with 3-bromo-1-propanol. chemicalbook.com Another documented synthesis involves reacting 1-methylpiperazine with 1-chloro-3-hydroxypropane. lookchem.com

| Precursor 1 | Precursor 2 | Product | Yield | Conditions |

| 1-Methylpiperazine | 3-Bromo-1-propanol | This compound | 86.0% | Toluene, 80°C |

| 1-Methylpiperazine | 1-Chloro-3-hydroxypropane | This compound | 57.0% | Not specified |

Industrial Synthesis Routes and Modifications

For industrial-scale production, the efficiency, cost-effectiveness, and safety of the synthetic route are paramount. Industrial processes for producing N-alkylated piperazines, such as this compound, often focus on optimizing reaction conditions to maximize yield and minimize waste.

One industrial approach for a related compound, N-methylpiperazine, involves reacting diethanolamine (B148213) with methylamine (B109427) at high temperatures (180° to 230°C) and pressures (50 to 300 bar) in the presence of a metal-containing catalyst and hydrogen. google.com While not a direct synthesis of the title compound, this illustrates the types of conditions employed in large-scale amine alkylations. The choice of catalyst, solvent, temperature, and pressure are all critical parameters that are fine-tuned to achieve high throughput and purity. Modifications may include the use of phase-transfer catalysts to enhance the reaction rate between reactants in different phases or the implementation of continuous flow reactors for better control and efficiency. nih.gov

Synthesis of Unsymmetrical 1,4-Disubstituted Piperazine Analogues

The synthesis of unsymmetrical 1,4-disubstituted piperazine analogues, where the two nitrogen atoms bear different substituents, requires strategic approaches to control the regioselectivity of the reactions.

Strategies for Mono-substitution (e.g., Utilizing Blocking Groups)

A widely used strategy for achieving mono-substitution on the piperazine ring is the use of protecting groups. nih.govresearchgate.net A protecting group, such as the tert-butyloxycarbonyl (Boc) group, is first introduced to block one of the nitrogen atoms. google.com This allows the second nitrogen to be selectively functionalized. Following the desired reaction on the unprotected nitrogen, the protecting group is removed to yield the mono-substituted piperazine. google.com

Another approach to direct mono-N-substitution involves the use of a piperazine-1-ium cation. google.com This method avoids the need for traditional protecting groups by protonating one of the nitrogen atoms, thereby deactivating it towards electrophiles. nih.govresearchgate.net The reaction of this cation with an electrophilic reagent can proceed under the catalysis of a d-metal compound. google.com

| Strategy | Description | Key Features |

| Protecting Groups | One nitrogen atom is temporarily blocked with a group like Boc to allow selective reaction at the other nitrogen. | Multi-step process involving protection and deprotection. nih.govgoogle.com |

| Piperazine-1-ium Cation | Protonation of one nitrogen deactivates it, allowing for mono-substitution at the other nitrogen. | A one-pot, one-step procedure that avoids traditional protecting groups. nih.govresearchgate.netgoogle.com |

Alkylation Reactions in Piperazine Functionalization

Alkylation is a fundamental reaction for introducing various functional groups onto the piperazine scaffold. ambeed.com This can be achieved by reacting piperazine or its derivatives with alkyl halides or other alkylating agents. ambeed.com These reactions allow for the introduction of diverse alkyl chains, which can significantly modify the properties of the resulting molecule.

The direct C-H alkylation of piperazine substrates has also been explored using photoredox catalysis. researchgate.net This method allows for the functionalization of the carbon atoms of the piperazine ring, offering an alternative to the more common N-alkylation. researchgate.netmdpi.comresearchgate.net Tantalum-catalyzed hydroaminoalkylation is another atom-economic method that allows for the α-alkylation of piperazines with terminal olefins at high temperatures. nih.gov

Green Chemistry and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods in chemistry. researchgate.net For the synthesis of piperazine derivatives, green chemistry principles are being applied to reduce waste, use safer solvents, and improve energy efficiency. researchgate.netunibo.it

Sustainable approaches include the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. nih.gov The use of water as a solvent is another key aspect of green chemistry, and sonochemical methods have been developed for the synthesis of 1,3,5-triazine (B166579) derivatives (related nitrogen-containing heterocycles) in water. nih.gov These sonochemical protocols can be significantly "greener" than conventional heating methods. nih.gov

Photoredox catalysis, particularly with organic photocatalysts, is also considered a greener alternative to traditional methods that often rely on transition-metal catalysts. mdpi.com These organic catalysts can be synthesized from renewable materials and can enable transformative reactions under mild conditions. researchgate.netmdpi.com The development of one-pot, one-step procedures, such as the direct mono-substitution of piperazine using a protonated intermediate, also aligns with green chemistry principles by reducing the number of synthetic steps and the associated waste. nih.gov

| Green Chemistry Approach | Application in Piperazine Synthesis | Benefits |

| Microwave-Assisted Synthesis | Acceleration of reactions for preparing monosubstituted piperazines. nih.gov | Shorter reaction times, improved efficiency. nih.gov |

| Sonochemistry | Synthesis of related nitrogen heterocycles in water. nih.gov | Use of an environmentally friendly solvent, high yields in short times. nih.gov |

| Organic Photoredox Catalysis | C-H functionalization of piperazines. researchgate.netmdpi.com | Avoids potentially toxic and costly transition metals, mild reaction conditions. mdpi.com |

| One-Pot Procedures | Direct mono-substitution without protecting groups. nih.gov | Reduced number of steps, less waste. nih.gov |

Photocatalytic Synthesis of Piperazine Ring Systems

Visible-light photoredox catalysis has emerged as a powerful and green alternative to traditional synthetic methods for constructing N-heterocycles. researchgate.netnsf.gov This approach offers mild reaction conditions and avoids the use of toxic reagents. ethz.ch

One notable advancement is the development of Silicon Amine Protocol (SLAP) reagents for the photocatalytic cross-coupling with aldehydes and ketones to form N-unprotected piperazines. ethz.ch This method, promoted by blue light and an iridium photoredox catalyst, provides a tin-free alternative to the previously developed SnAP (stannyl amine protocol) reagents. ethz.ch The process is characterized by its broad substrate scope, tolerating a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. ethz.ch The SLAP methodology allows for the construction of complex piperazine structures with high diastereoselectivity. ethz.ch

In a general mechanism for photoredox C-H functionalization of piperazines, a photocatalyst, such as an Iridium(III) complex, is excited by visible light and oxidizes a piperazine nitrogen atom through a single electron transfer (SET). researchgate.net The resulting amine radical cation is then deprotonated at the α-position to the nitrogen, forming an α-aminyl radical. This radical intermediate can then couple with various partners to form C-C or C-heteroatom bonds, leading to functionalized piperazine rings. researchgate.net Organic photoredox catalysts, such as carbazolyl dicyanobenzene (4CzIPN), have also proven effective in these transformations. researchgate.net

Another photocatalytic approach involves the cyclization of precursors like N-(β-hydroxypropyl)ethylenediamine using semiconductor-zeolite composite catalysts, such as TiO2–Hβ, under UV irradiation to produce substituted piperazines like 2-methylpiperazine. rsc.org Similarly, piperazine itself can be synthesized photocatalytically from N-(2,3-dihydroxypropyl)ethylenediamine over composite catalysts. researchgate.net These methods highlight the versatility of photocatalysis in forming the core piperazine ring from various starting materials.

Table 1: Overview of Photocatalytic Methods for Piperazine Synthesis

| Method | Catalyst Type | Key Features | Reference |

|---|---|---|---|

| SLAP Reagent Coupling | Iridium Photoredox Catalyst | Tin-free, broad aldehyde scope, high diastereoselectivity. | ethz.ch |

| Photoredox C-H Functionalization | Iridium or Organic Photocatalysts | Mild conditions, forms α-aminyl radical intermediate. | researchgate.net |

| Precursor Cyclization | Semiconductor-Zeolite Composites (e.g., TiO2) | Utilizes UV irradiation, synthesizes from acyclic precursors. | rsc.orgresearchgate.net |

| Organic Photoredox Catalysis | Organic Dyes (e.g., 4CzIPN) | Metal-free, direct substrate oxidation for cyclization. | nih.gov |

Derivatization Strategies of this compound

Once the this compound molecule is synthesized, its functional groups—the hydroxyl group and the piperazine nitrogen atoms—offer sites for further modification to create a diverse range of derivatives.

Functionalization at the Hydroxyl Group

The primary hydroxyl group on the propyl chain is a versatile handle for introducing a wide variety of functional groups through well-established reactions.

One key reaction is its use as a nucleophile. For instance, in a synthetic route for the drug Bosutinib, this compound is treated with sodium hydride to deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile. mdpi.com This intermediate then displaces a fluoride (B91410) on an aromatic ring in a nucleophilic aromatic substitution reaction, forming an ether linkage. mdpi.com

Other common derivatization reactions involving primary alcohols include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.

Etherification: Besides the Williamson ether synthesis method mentioned above, other ether-forming reactions can be employed.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further functional handles. For example, oxidation could yield 3-(4-methylpiperazin-1-yl)propanoic acid.

Conversion to Halides: The hydroxyl group can be replaced by a halogen (e.g., using thionyl chloride) to create a reactive intermediate like 1-(3-chloropropyl)-4-methylpiperazine, which is useful for subsequent nucleophilic substitution reactions. ontosight.ai

These derivatization methods allow for the attachment of various molecular fragments to the hydroxyl terminus, significantly expanding the chemical space accessible from the parent compound.

Modifications of the Piperazine Nitrogen Atoms

The piperazine ring in this compound contains two tertiary nitrogen atoms. These nitrogen atoms are fundamental to the molecule's chemical properties, including its basicity (pKa). nih.gov While direct modification of these tertiary amines is more limited than for primary or secondary amines, certain transformations are possible.

The nitrogen atoms can act as bases to form salts with various acids. This is a common strategy in pharmaceutical chemistry to improve the solubility and bioavailability of drug candidates. nih.gov

Furthermore, the tertiary nitrogen atoms can undergo quaternization . This reaction involves alkylation with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation would impart a permanent positive charge on the nitrogen atom, significantly altering the molecule's electronic and physical properties.

It is important to note that many structurally diverse piperazine-containing molecules are synthesized by introducing the desired substituents onto the nitrogen atoms during the construction of the piperazine ring itself, rather than by modifying a pre-existing, complex piperazine derivative. nih.govmdpi.com For example, reacting a monosubstituted piperazine with a suitable electrophile is a common strategy for producing unsymmetrically disubstituted piperazines. ufl.edu

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 5317-33-9 | C8H18N2O |

| Bosutinib | 380843-75-4 | C26H29Cl2N5O3 |

| N-(β-hydroxypropyl)ethylenediamine | 34365-30-3 | C5H14N2O |

| 2-Methylpiperazine | 109-07-9 | C5H12N2 |

| N-(2,3-dihydroxypropyl)ethylenediamine | 56636-64-5 | C5H14N2O2 |

| Sodium Hydride | 7646-69-7 | NaH |

| 3-(4-methylpiperazin-1-yl)propanoic acid | 5469-87-4 | C8H16N2O2 |

| 1-(3-chloropropyl)-4-methylpiperazine | 5317-34-0 | C8H17ClN2 |

Biological Activity and Pharmacological Spectrum of 1 3 Hydroxypropyl 4 Methylpiperazine Analogues

Broad-Spectrum Therapeutic Potential of Piperazine (B1678402) Derivatives

Piperazine and its derivatives are recognized for their extensive range of biological activities, making them a cornerstone in medicinal chemistry. researchgate.netnih.gov These compounds are integral to numerous approved drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral agents. wisdomlib.orgnih.govnbinno.com The structural versatility of the piperazine nucleus allows for modifications that can significantly alter the medicinal properties of the resulting molecules. wisdomlib.org This adaptability has led to the development of piperazine-containing compounds with applications as anti-inflammatory, cardioprotective, and imaging agents as well. nih.gov

The therapeutic breadth of piperazine derivatives is underscored by their presence in a variety of drug classes. For instance, they are found in kinase inhibitors for cancer treatment, anxiolytics, and antidepressants. researchgate.net The ability of the piperazine ring to interact with a wide array of biological targets is a key factor in its widespread utility. nbinno.com Research continues to explore the potential of this scaffold in developing new therapeutic agents for a multitude of diseases. tubitak.gov.tr

Cardiovascular System Activity

Certain analogues of 1-(3-Hydroxypropyl)-4-methylpiperazine have been investigated for their potential to manage cardiac arrhythmias. The antiarrhythmic activity of these compounds is often evaluated in preclinical models that induce irregular heart rhythms. For instance, studies might utilize models of arrhythmia induced by substances like aconitine, which alters sodium channel function in cardiomyocytes, or by coronary artery ligation, which mimics the conditions of a myocardial infarction. The effectiveness of a compound is then assessed by its ability to restore normal sinus rhythm or prevent the onset of arrhythmias in these models. The underlying mechanisms often involve the modulation of ion channels, such as sodium, potassium, or calcium channels, which are critical for maintaining the heart's electrical stability.

Several piperazine derivatives have been shown to possess hypotensive properties, which are often linked to their ability to block α-adrenergic receptors. These receptors are involved in the sympathetic nervous system's regulation of blood pressure. By antagonizing α-adrenoceptors, these compounds can lead to vasodilation and a subsequent reduction in blood pressure.

A study on a series of 1-aryl-4-(3-(4-aryl-1-piperazinyl)propyl)piperidines, which share structural similarities with the compound of interest, demonstrated significant α-adrenolytic and hypotensive activities. The research highlighted the importance of the substituents on the aryl rings for the observed pharmacological effects. For example, compounds with a methoxy (B1213986) group on the phenyl ring attached to the piperazine moiety exhibited notable hypotensive effects. The α-adrenolytic activity was confirmed through in vitro experiments on isolated rat aorta, where the compounds inhibited contractions induced by α-adrenergic agonists.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit significant pharmacological activity within the central nervous system, often by interacting with monoamine pathways. nih.gov This has led to their investigation for various CNS-related therapeutic applications. nih.gov

The anticonvulsant potential of this compound analogues has been a subject of scientific inquiry. The evaluation of these compounds typically involves preclinical models of seizures, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold.

Research into various piperazine derivatives has revealed that their anticonvulsant activity can be influenced by the nature of the substituents on the piperazine ring. For instance, the introduction of different aromatic or heterocyclic moieties can modulate the potency and efficacy of these compounds. The mechanism of action for their anticonvulsant effects is often hypothesized to involve interactions with neurotransmitter systems, such as the GABAergic or glutamatergic systems, which play a crucial role in regulating neuronal excitability.

Derivatives of this compound have also been explored for their ability to modulate opioid receptors, with a particular focus on kappa opioid receptor (KOR) antagonism. KOR antagonists are of interest for their potential therapeutic applications in treating mood disorders, addiction, and other CNS conditions without the undesirable side effects associated with KOR agonism.

Studies on related piperazine-containing compounds have identified specific structural features that contribute to their affinity and selectivity for the kappa opioid receptor. The interaction with the receptor is often assessed through radioligand binding assays and functional assays that measure the compound's ability to block the effects of a known KOR agonist. The development of potent and selective KOR antagonists from the piperazine class of compounds remains an active area of research in medicinal chemistry.

Histamine (B1213489) Receptor Antagonism (e.g., H3 Receptor)

The piperazine scaffold is a key structural element in the development of antagonists for the histamine H3 receptor. mdpi.com The H3 receptor, primarily located in the central nervous system (CNS), acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. wikipedia.orgnih.gov It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin (B10506). mdpi.comwikipedia.org Antagonism of the H3 receptor enhances the release of these neurotransmitters, leading to stimulant and nootropic (cognition-enhancing) effects. wikipedia.org

Research has focused on non-imidazole piperazine derivatives to overcome the limitations of early imidazole-based antagonists, such as poor brain penetration and potential for drug-drug interactions. mdpi.com Analogues incorporating a 4-n-propyl piperazine moiety linked to heterocyclic systems like oxazolopyridines have been investigated as potent and selective H3 receptor antagonists. mdpi.com The antagonism at this receptor is considered a promising therapeutic strategy for managing various CNS disorders, including attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia. mdpi.comnih.gov

Anxiolytic and Antidepressant Potential

Analogues featuring the piperazine core have demonstrated significant potential as anxiolytic and antidepressant agents. nih.govresearchgate.netresearchgate.net The mechanism of action for many of these compounds involves interaction with the serotonergic system, particularly as agonists or partial agonists at the 5-HT1A receptor. nih.govresearchgate.net

Studies on various arylpiperazine derivatives have confirmed their anxiolytic-like effects in preclinical models such as the elevated plus-maze test. nih.gov For instance, the phenylpiperazine derivative 1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (LQFM005) and its primary metabolite produced notable anxiolytic- and antidepressant-like effects in mice. researchgate.netnih.gov These effects were reversed by the administration of a selective 5-HT1A antagonist, indicating that the therapeutic action is mediated through this receptor. researchgate.netnih.gov Similarly, other derivatives have shown anxiolytic activity comparable to reference drugs like diazepam, with mechanisms involving both the serotonergic (5-HT2A) and GABAergic systems. mdpi.commdpi.com

Antimicrobial and Antiparasitic Activities

Antibacterial and Antifungal Efficacy

Piperazine derivatives have been extensively explored for their broad-spectrum antimicrobial properties. researchgate.net Synthetic analogues have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.netnih.gov

Research has demonstrated that certain substituted piperazine derivatives exhibit significant antibacterial activity against species such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Their antifungal activity has been confirmed against pathogenic fungi including Candida albicans, Aspergillus niger, Aspergillus flavus, and Fusarium avenaceum. researchgate.netnih.gov For example, 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazole derivatives have shown potent antifungal effects, with some compounds exhibiting higher activity than the standard drug ketoconazole (B1673606) against Cladosporium cladosporoides and Aspergillus niger. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for selected piperazine analogues against various microbial strains.

| Compound | Microorganism | Activity (MIC in µM) | Reference |

|---|---|---|---|

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | nih.gov |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 | nih.gov |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 | nih.gov |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 | nih.gov |

Antitubercular Activity

The emergence of multi-drug resistant strains of Mycobacterium tuberculosis has necessitated the search for novel therapeutic agents. mdpi.com Piperazine derivatives have been identified as a promising class of compounds with significant antitubercular potential. nih.govrsc.org

A series of chiral 1,2,4-trisubstituted piperazines demonstrated activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Further studies on N-phenylpiperazine derivatives also showed inhibitory activity against several mycobacterial strains, including M. kansasii and M. marinum. nih.govresearchgate.net For instance, certain coumarin-piperazine hybrids were found to be potent antitubercular agents. nih.gov The inhibitory concentration (IC50 and IC90) and MIC values from these studies highlight the potential of this chemical class. For example, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide derivatives showed IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra. rsc.org

The table below presents the antitubercular activity of selected piperazine analogues.

| Compound Class/Derivative | Target Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Substituted Benzamide Derivative (6a) | M. tuberculosis H37Ra | IC50 | 1.35 µM | rsc.org |

| Substituted Benzamide Derivative (6e) | M. tuberculosis H37Ra | IC50 | 1.55 µM | rsc.org |

| Substituted Benzamide Derivative (6h) | M. tuberculosis H37Ra | IC50 | 1.85 µM | rsc.org |

| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione (11a) | M. tuberculosis H37Rv | MIC | 1.6 µg/mL | mdpi.com |

| 1-[{(3-trifluoromethyl)phenyl}carbamoyloxy-2-hydroxypropyl]-4-(diphenylmethyl)piperazin-1-ium chloride | Mycobacterial Strains | MIC | 3.64 - 14.5 µM | researchgate.net |

Antimalarial Properties

Piperazine-containing compounds have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netmdpi.com The hydroxypyridinone scaffold, which can be linked to piperazine moieties, is considered a good candidate for antimalarial agents due to its potential to inhibit parasite growth. nih.gov

Research into 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, which feature amine linkers that can include piperazine, has identified compounds with potent antimalarial activity in the sub-micromolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com One of the most promising derivatives, compound 1m (1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene), demonstrated excellent potency and a favorable selectivity index. mdpi.com

The table below summarizes the antimalarial activity of a key piperazine-related analogue.

| Compound | P. falciparum Strain | Activity (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | W2 (Chloroquine-resistant) | 0.07 µM | 887.29 | mdpi.com |

| 3D7 (Chloroquine-sensitive) | 0.06 µM | 1035.17 | mdpi.com |

Antiviral Applications (e.g., Norovirus Inhibition)

The piperazine scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets, including viral proteins. nih.gov This has led to the investigation of piperazine derivatives as potential antiviral agents.

Specifically, functionalized piperazine derivatives have been shown for the first time to possess anti-norovirus activity. nih.gov Noroviruses are a leading cause of acute gastroenteritis worldwide, and there is a significant need for effective small-molecule therapeutics. nih.gov Screening of piperazine libraries using a cell-based norovirus replicon system identified several compounds with low micromolar activity. nih.gov These initial findings provide a strong foundation for the development of optimized piperazine-based inhibitors for the treatment of norovirus infections. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The piperazine nucleus is a key component in many compounds exhibiting anti-inflammatory and immunomodulatory properties. jetir.org These activities are crucial for combating diseases characterized by chronic inflammation and immune system dysregulation.

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in inflammatory and allergic responses. patsnap.com Its inhibition is a key therapeutic strategy. patsnap.com Certain 1,4-disubstituted piperazine derivatives have been identified as effective PAF antagonists. nih.gov

Research into these analogues has revealed that specific structural modifications can lead to potent PAF antagonism both in vitro and in vivo. For instance, compounds like 1-(6-methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine and its 4-(3,4,5-trimethoxybenzoyl)piperazine derivative have demonstrated notable PAF-antagonistic activities. nih.gov Further optimization of the acyl group at the 1-position and the substituent at the 4-position of the piperazine ring led to the discovery of even more potent antagonists, such as 1-(2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. nih.govresearchgate.net

One of the most potent compounds identified from a series of synthesized analogues was 2-[[N-acetyl-N-[[2-methoxy-3-[(octadecylcarbamoyl)oxy]propoxy]-carbonyl]amino]methyl]-1-ethylpyridinium chloride (CV-6209), which showed an IC50 value of 7.5 x 10⁻⁸ M in an in vitro rabbit platelet aggregation assay. nih.gov

| Compound | Activity | Reference |

|---|---|---|

| 1-(6-methoxy-3,4-dihydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine | In vitro and in vivo PAF-antagonistic activities | nih.gov |

| 1-(2,3-dimethoxy-6,7-dihydro-5H-benzocyclohepten-8-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine | Potent PAF antagonist | nih.govresearchgate.net |

| CV-6209 | IC50 = 7.5 x 10⁻⁸ M (inhibition of PAF-induced rabbit platelet aggregation) | nih.gov |

Analogues of this compound have also been investigated for their ability to modulate the immune system. A study on 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine complexed with β-cyclodextrin demonstrated significant immunomodulatory effects in the context of aseptic inflammation. mdpi.com

In a rat model where aseptic inflammation was induced, this piperazine complex showed stimulatory effects on CD4+, CD8+, and myeloid cell populations in the spleen. mdpi.comresearchgate.net This suggests that the compound can influence effector immune cell populations, which are critical for orchestrating immune responses. mdpi.com The study highlighted the potential of this piperazine derivative to act as an immunomodulator, even under conditions of heavy metal-induced immunotoxicity. mdpi.comresearchgate.net

Anticancer and Cytotoxic Activities

The piperazine scaffold is a common feature in many anticancer agents, demonstrating a broad spectrum of cytotoxic activities against various cancer cell lines. nih.gov

Numerous studies have documented the in vitro cytotoxic effects of piperazine analogues against a panel of human cancer cell lines. For example, novel vindoline (B23647)–piperazine conjugates have shown significant antiproliferative effects. mdpi.comcancer.gov

Specifically, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine attached to the vindoline structure were particularly potent. mdpi.comcancer.gov The former was most effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM), while the latter was most effective against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM). cancer.gov Another study identified AK301, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, which induced mitotic arrest in HT29 human colon cancer cells with an ED50 of approximately 115 nM. nih.gov

Furthermore, piperazine derivatives of triterpenic acids, such as betulinic and oleanolic acids, have exhibited significant cytotoxicity. nih.gov A piperazine amide of betulinic acid showed high cytotoxicity on T-lymphoblastic leukemia, breast adenocarcinoma, and cervical cancer cells with IC50 values ranging from 0.7 to 7.8 µM. nih.gov

| Compound/Analogue Class | Cancer Cell Line | Activity (GI50/ED50/IC50) | Reference |

|---|---|---|---|

| Vindoline conjugate with [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast Cancer) | GI50 = 1.00 μM | cancer.gov |

| Vindoline conjugate with 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-Small Cell Lung Cancer) | GI50 = 1.35 μM | cancer.gov |

| AK301 ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone) | HT29 (Colon Cancer) | ED50 ≈ 115 nM | nih.gov |

| Piperazine amide of betulinic acid | T-lymphoblastic leukemia, breast adenocarcinoma, cervical cancer | IC50 = 0.7–7.8 µM | nih.gov |

The anticancer effects of some piperazine analogues are attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

DNA Gyrase: Quinolones containing a piperazine ring, such as ofloxacin (B1677185), are known inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govnih.gov While the primary target is bacterial, the structural similarities between bacterial DNA gyrase and human topoisomerase II have prompted investigations into their effects on mammalian enzymes. The S-(-) enantiomer of ofloxacin is substantially more active against bacterial DNA gyrase. nih.gov The substitution pattern on the piperazine ring can influence potency against mammalian topoisomerase II, suggesting that modifications can tune the selectivity of these inhibitors.

Monoacylglycerol Lipase (MAGL): MAGL is an enzyme that plays a role in pro-tumorigenic signaling. unimi.itfrontiersin.org Inhibition of MAGL is an attractive therapeutic target for cancer. unimi.itmdpi.com Researchers have developed benzylpiperazine and piperazinyl pyrrolidin-2-one derivatives as reversible MAGL inhibitors. unimi.itnih.gov These compounds have shown good potency and high selectivity for MAGL over other serine hydrolases. unimi.it

Aldose Reductase: Aldose reductase is the first enzyme in the polyol pathway, and its inhibition is a strategy for managing diabetic complications. openmedicinalchemistryjournal.commdpi.com While primarily associated with diabetes, its role in other pathologies is being explored. nih.gov The development of aldose reductase inhibitors (ARIs) has been a focus of research, with many compounds featuring a polar moiety that interacts with the enzyme's active site. mdpi.com Although specific piperazine analogues are not extensively highlighted as lead ARIs in the provided context, the general principles of ARI design could be applied to this chemical class.

Antioxidant Properties

Several analogues of this compound have been synthesized and evaluated for their antioxidant activity. The piperazine nucleus is often incorporated into molecules to enhance their radical scavenging capabilities. researchgate.netresearchgate.net

A study on piperazine derivatives of 3,7-dimethylxanthine (theobromine) demonstrated their ability to scavenge DPPH and ABTS radicals. nih.gov One compound, in particular, showed the highest antioxidant activity across three different testing methods. nih.gov Another series of 1,3,5-triazine (B166579) analogues incorporating a piperazine motif was evaluated, with several compounds showing significantly higher inhibition of the ABTS radical compared to standards like Trolox and ascorbic acid. nih.gov For example, after 60 minutes, compounds 5, 6, 13, and 25 from this series showed inhibition percentages ranging from 73.44% to 87.09%, with EC50 values between 17.16 and 27.78 μM. nih.gov

| Compound Series | Assay | Key Finding | Reference |

|---|---|---|---|

| Piperazine derivatives of 3,7-dimethylxanthine | DPPH, ABTS, FRAP | Compound 3c showed the highest antioxidant activity. | nih.gov |

| 1,3,5-Triazine analogues with piperazine | ABTS | Compounds 5, 6, 13, and 25 showed nearly double the % inhibition compared to Trolox and ascorbic acid after 60 min. | nih.gov |

| Piperamide derivatives | DPPH, Superoxide radical scavenging | Evaluated for antioxidant activity. | nih.gov |

Other Noteworthy Biological Activities

Analogues of this compound have demonstrated a wide range of biological activities beyond the primary pharmacological actions discussed previously. These diverse activities highlight the versatility of the piperazine scaffold in medicinal chemistry and its potential for the development of novel therapeutic agents for various diseases. This section will explore some of these other noteworthy biological activities, including anticonvulsant, anti-inflammatory, antimalarial, anticancer, and antihypertensive effects.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant potential of piperazine derivatives. These compounds have been shown to be effective in various preclinical models of epilepsy, suggesting their potential as novel antiepileptic drugs.

One study synthesized a series of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione and evaluated their anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Compounds with an aromatic ring at the 3-position of the pyrrolidine-2,5-dione ring exhibited significant anticonvulsant activity in the MES test. Notably, derivatives with a chlorine atom at the 3 or 4-position of the aromatic ring were the most potent, with ED₅₀ values ranging from 29 to 48 mg/kg.

Another study focused on novel N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. The majority of these compounds provided protection in the MES test at doses of 100 mg/kg and/or 300 mg/kg. The anticonvulsant activity was found to be closely linked to the type of substituent at the 3-position of the anilide moiety, with 3-(trifluoromethyl)anilides showing considerably higher anticonvulsant protection. For instance, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide was effective in the MES test at a dose of 100 mg/kg. nih.gov

Furthermore, two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA), have been evaluated as anticonvulsants in rodent models. In DBA/2 mice, pBB-PzDA (0.01 µmol i.c.v.) and pCB-PzDA (0.03 µmol i.c.v.) protected against sound-induced seizures. nih.gov

| Compound | Test Model | Activity |

|---|---|---|

| N-[3-(4-methylpiperazin-1-yl)propyl]-3-(3-chlorophenyl)pyrrolidine-2,5-dione | MES | ED₅₀ = 29 mg/kg |

| N-[3-(4-methylpiperazin-1-yl)propyl]-3-(4-chlorophenyl)pyrrolidine-2,5-dione | MES | ED₅₀ = 48 mg/kg |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES | Effective at 100 mg/kg |

| 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA) | Sound-induced seizures (DBA/2 mice) | Protective at 0.01 µmol i.c.v. |

| 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) | Sound-induced seizures (DBA/2 mice) | Protective at 0.03 µmol i.c.v. |

Anti-inflammatory Activity

Analogues of this compound have also been explored for their anti-inflammatory properties. A study investigating a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory and anti-nociceptive effects. In a carrageenan-induced paw edema model in mice, LQFM182 at a dose of 100 mg/kg reduced edema formation. It also decreased cell migration and the levels of pro-inflammatory cytokines TNF-α and IL-1β in a pleurisy test. nih.gov

Another study synthesized a series of novel piperazine derivatives and evaluated their anti-inflammatory and antihistamine activities. Two compounds, PD-1 and PD-2, demonstrated noteworthy anti-inflammatory activity in a dose-dependent manner (5-10 μM). They inhibited nitrite (B80452) production by up to 39.42% and 33.7% and TNF-α generation by up to 56.97% and 44.73% at a concentration of 10 μM, respectively. nih.govresearchgate.net

| Compound | Test Model | Activity |

|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema | Reduced edema at 100 mg/kg |

| LQFM182 | Carrageenan-induced pleurisy | Reduced cell migration and levels of TNF-α and IL-1β |

| PD-1 | In vitro (LPS-stimulated macrophages) | 39.42% inhibition of nitrite production at 10 μM |

| PD-1 | In vitro (LPS-stimulated macrophages) | 56.97% inhibition of TNF-α generation at 10 μM |

| PD-2 | In vitro (LPS-stimulated macrophages) | 33.7% inhibition of nitrite production at 10 μM |

| PD-2 | In vitro (LPS-stimulated macrophages) | 44.73% inhibition of TNF-α generation at 10 μM |

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. Piperazine-containing compounds, particularly 4-aminoquinoline-piperazine hybrids, have shown promise in this area.

In one study, a series of 4-aminoquinoline-pyrimidine hybrids linked through diamine-piperazine linkers were synthesized and evaluated for their in vitro antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. The majority of the synthesized hybrids exhibited excellent potency. For instance, compound 7i was found to be 5-fold more active than chloroquine (B1663885) against the D6 strain, while compound 7e was 53-fold more potent than chloroquine against the W2 strain. nih.govmalariaworld.org

Another class of 4-aminoquinoline (B48711) derivatives bearing a piperazine linker also demonstrated significant antimalarial activity. One of the most effective analogues showed activity that was 100-fold better than chloroquine. hilarispublisher.com

| Compound | P. falciparum Strain | Activity (IC₅₀) | Comparison to Chloroquine (CQ) |

|---|---|---|---|

| Compound 7i | D6 (CQ-sensitive) | - | 5-fold more active |

| Compound 7e | W2 (CQ-resistant) | - | 53-fold more potent |

| 4-aminoquinoline-piperazine-sulfonamide hybrid | Not specified | - | 100-fold more active |

Anticancer Activity

The piperazine moiety is a common scaffold in the design of anticancer agents. Various derivatives have been shown to inhibit the proliferation of a range of human cancer cell lines.

A study on novel piperazine derivatives of vindoline demonstrated significant antiproliferative effects. One derivative, compound 17, which contains a 4-trifluoromethylphenyl substituent on the piperazine ring, was highly effective against several types of cancer. For example, it showed a growth percentage rate of -84.40% on the KM12 colon cancer cell line. mdpi.com Another vindoline-piperazine conjugate, compound 31, containing a 1-bis(4-fluorophenyl)methyl piperazine moiety, was particularly effective against the leukemia MOLT-4 cell line, with a growth inhibition of -98.81%. mdpi.com

In another study, a novel piperazine derivative (PCC) was evaluated for its cytotoxic potential against human liver cancer cells. PCC displayed a strong suppressive effect on both SNU-475 and SNU-423 liver cancer cell lines with IC₅₀ values of 6.98 ± 0.11 µM and 7.76 ± 0.45 µM, respectively, after 24 hours of treatment. nih.gov

Furthermore, a series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) were screened for their cytotoxic activity. These compounds were potent inhibitors of cancer cell growth across several cell lines. nih.gov

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| Vindoline-piperazine derivative 17 | KM12 (Colon) | -84.40% growth |

| Vindoline-piperazine derivative 31 | MOLT-4 (Leukemia) | -98.81% growth inhibition |

| Piperazine derivative (PCC) | SNU-475 (Liver) | IC₅₀ = 6.98 ± 0.11 µM |

| Piperazine derivative (PCC) | SNU-423 (Liver) | IC₅₀ = 7.76 ± 0.45 µM |

Antihypertensive Activity

The therapeutic potential of piperazine derivatives also extends to cardiovascular diseases, with some analogues exhibiting antihypertensive properties. A study on new piperazine derivatives investigated their hypotensive action in normotensive and experimentally hypertensive rats. In the hypertensive rats, all tested derivatives showed a hypotensive effect of varying degrees when administered both once and repeatedly. nih.gov

A specific nickel-piperazine/NO donor compound, Ni(PipNONO)Cl, has been considered a potential drug candidate for antihypertensive therapy due to its vasodilating activity. In spontaneously hypertensive rats (SHR), Ni(PipNONO)Cl reduced blood pressure in the dose range of 3-10 mg/kg without causing changes in heart rate or tolerance. nih.gov

| Compound | Test Model | Activity |

|---|---|---|

| New piperazine derivatives | Experimentally hypertensive rats | Hypotensive action |

| Ni(PipNONO)Cl | Spontaneously hypertensive rats (SHR) | Reduced blood pressure at 3-10 mg/kg |

Structure Activity Relationship Sar Studies of 1 3 Hydroxypropyl 4 Methylpiperazine Analogues

Influence of N-Substituents on Biological Potency and Selectivity

The nature of the substituent on the piperazine (B1678402) nitrogen atoms plays a pivotal role in determining the biological potency and selectivity of 1-(3-hydroxypropyl)-4-methylpiperazine analogues. While the parent compound features a methyl group at the N4 position, variations at this site can significantly modulate receptor interactions.

In broader studies of piperazine-containing compounds, the replacement of a small alkyl group, such as methyl, with a larger or more complex moiety, like an aryl group, often leads to substantial changes in the pharmacological profile. For instance, N-arylpiperazines are a well-established class of compounds with significant activity at various G-protein coupled receptors (GPCRs), including serotonin (B10506) and dopamine (B1211576) receptors. The electronic and steric properties of the aryl substituent can fine-tune the affinity and efficacy at these targets.

Conversely, in the context of aliphatic piperazines, such as the compound , modifications to the N-alkyl group can also have a pronounced effect. For example, in a series of N-alkyl piperazine side chain-based CXCR4 antagonists, the variation of the alkyl group was a key strategy in optimizing the drug-like properties of the lead compounds. nih.gov Structure-affinity relationship studies on 5-HT1A receptor ligands have shown that elongation of the N-alkyl chain on the piperazine ring can increase affinity, with an optimal length often observed. nih.gov For instance, N-ethyl and N-n-propyl substituted derivatives showed slightly lower affinity than the N-methyl counterparts, but further elongation to an n-hexyl chain resulted in a significant increase in affinity. nih.gov This suggests that the size and lipophilicity of the N-substituent are critical parameters that can be tailored to enhance biological activity.

The following table summarizes the influence of N-substituents on the biological activity of piperazine derivatives based on general SAR principles.

| N-Substituent | General Effect on Potency | General Effect on Selectivity | Illustrative Example Class |

|---|---|---|---|

| Small Alkyl (e.g., Methyl) | Variable, often serves as a starting point for optimization. | Can be influenced by the overall scaffold. | Aliphatic Piperazines |

| Longer Alkyl Chains (e.g., n-Hexyl) | Can increase potency up to an optimal length due to enhanced hydrophobic interactions. nih.gov | May alter selectivity profile by probing different subpockets of the binding site. | 5-HT1A Receptor Ligands nih.gov |

| Aryl Groups | Often confers high potency, particularly for CNS targets. | Highly dependent on the substitution pattern of the aryl ring. | Arylpiperazine Antipsychotics |

| Bulky/Branched Alkyl Groups | May decrease potency due to steric hindrance. | Can enhance selectivity by preventing binding to certain off-targets. | General Piperazine Derivatives |

Impact of Side Chain Length and Functional Group Modifications

Role of the Hydroxypropyl Moiety in Target Interactions

The 3-hydroxypropyl side chain is a key structural feature of this compound, and its hydroxyl group can play a significant role in target interactions. Hydroxyl groups are versatile functional groups that can act as both hydrogen bond donors and acceptors, enabling them to form strong and specific interactions with amino acid residues in a receptor's binding pocket. ashp.orgresearchgate.net The ability of the hydroxyl group to form hydrogen bonds can significantly contribute to the binding affinity and selectivity of a ligand. researchgate.net

The position of the hydroxyl group on the propyl chain is also critical. The three-carbon spacer provides flexibility, allowing the hydroxyl group to orient itself optimally to interact with the target protein. This flexibility, however, can also be a drawback, as it may lead to an entropic penalty upon binding. The desolvation penalty for a hydroxyl group can be high, meaning that the energy required to remove the surrounding water molecules before binding can counteract the favorable interactions formed with the receptor. researchgate.net

In many classes of drugs, the introduction or strategic placement of a hydroxyl group is a common optimization strategy to enhance potency. The specific interactions of the hydroxypropyl moiety would be highly dependent on the topology and amino acid composition of the target binding site.

Modifications to the Propyl Chain and Resultant Activity Changes

Modifications to the propyl chain of this compound can have a profound impact on the compound's biological activity. The length of the alkyl chain connecting the piperazine ring to a terminal functional group is a critical determinant of affinity for many receptor systems.

Studies on various classes of piperazine derivatives have consistently shown that altering the linker length can modulate potency and selectivity. For instance, in a series of pyridylpiperazine sigma receptor ligands, a phenylpropyl linker resulted in higher affinity for both σ1 and σ2 receptors compared to shorter linkers. nih.gov Similarly, for histamine (B1213489) H3 receptor ligands, the extension of the alkyl chain length was found to decrease affinity in some series of piperazine derivatives. nih.gov This indicates that there is often an optimal chain length for a given receptor, which allows for the ideal positioning of the key interacting moieties within the binding site.

Beyond simple homologation, introducing rigidity into the propyl chain, for example through the incorporation of a double bond or a cyclic moiety, can also significantly affect activity. Increased rigidity can pre-organize the molecule into a more favorable conformation for binding, thus reducing the entropic penalty upon interaction with the receptor. However, this can also lead to a loss of activity if the rigidified conformation is not complementary to the binding site.

The following interactive table illustrates the general effects of modifying the propyl chain in piperazine derivatives.

| Propyl Chain Modification | Potential Effect on Activity | Rationale |

|---|---|---|

| Shortening the chain (e.g., to ethyl) | Decrease in potency. | Suboptimal positioning of the terminal functional group for key interactions. |

| Lengthening the chain (e.g., to butyl, pentyl) | May increase or decrease potency depending on the target. An optimal length is often observed. nih.gov | Allows for probing deeper into the binding pocket, but may also introduce unfavorable steric clashes. |

| Introducing unsaturation (e.g., a double bond) | Can increase potency by introducing conformational rigidity in a favorable orientation. | Restricts conformational freedom, potentially pre-organizing the ligand for binding. |

| Incorporating a cyclic moiety | May increase potency and selectivity. | Significantly restricts conformational flexibility and can introduce new interactions with the receptor. |

| Branching on the chain | Often leads to a decrease in potency. | Can introduce steric hindrance and disrupt optimal binding. |

Conformational Preferences and Stereochemistry in Biological Activity

Studies on 2-substituted piperazines have shown a preference for the axial conformation for 1-acyl and 1-aryl derivatives. nih.gov For N-substituted 1,3-oxazines, a related heterocyclic system, the preference for axial or equatorial conformation of the N-substituent depends on its size and the polarity of the solvent. researchgate.net Smaller substituents like methyl, ethyl, and propyl tend to prefer the axial position in the gas phase, while larger groups favor the equatorial position. researchgate.net

The introduction of chiral centers into the molecule, for instance by substitution on the propyl chain or the piperazine ring, would necessitate the evaluation of the individual stereoisomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

Ligand Efficiency and Druggability Descriptors in SAR Optimization

In modern drug discovery, SAR optimization is often guided by various "druggability" descriptors, with ligand efficiency (LE) and lipophilic efficiency (LipE) being among the most important. nih.gov LE is a metric that relates the binding affinity of a molecule to its size (typically the number of heavy atoms), providing a measure of the binding energy per atom. taylorandfrancis.com A higher LE value is generally desirable, as it suggests that the molecule is making efficient use of its atoms to achieve high affinity. This can be particularly useful in the early stages of lead optimization, as it helps to prioritize smaller, more efficient scaffolds for further development. nih.gov

Lipophilic efficiency (LipE), on the other hand, relates potency to lipophilicity (logP or logD). It is a valuable tool for ensuring that increases in potency are not solely due to an increase in lipophilicity, which can often lead to undesirable properties such as poor solubility, high metabolic clearance, and off-target toxicity.

For a series of this compound analogues, calculating LE and LipE for each compound would provide valuable insights for guiding further modifications. For example, if a modification leads to a significant increase in potency but a decrease in LE, it may indicate that the added atoms are not contributing efficiently to binding. Similarly, a large increase in potency accompanied by a disproportionate increase in lipophilicity would result in a poor LipE, flagging a potentially problematic optimization path.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in lead optimization to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.gov Scaffold hopping involves replacing the core molecular framework (the scaffold) with a structurally different one that maintains the key pharmacophoric features. nih.gov For this compound, the piperazine ring itself could be considered the scaffold.

A scaffold hopping approach could involve replacing the piperazine ring with other cyclic diamines or non-amine-containing rings that can present the N-substituent and the hydroxypropyl side chain in a similar spatial orientation. This can lead to compounds with completely different physicochemical properties and potentially improved patentability.

Bioisosteric replacement, a more subtle approach, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. For the this compound scaffold, several bioisosteric replacements could be considered:

For the piperazine ring: Various piperazine bioisosteres have been developed, including constrained bicyclic and spirocyclic diamines. enamine.net These can offer advantages in terms of conformational rigidity and novelty.

For the N-methyl group: A common bioisosteric replacement for a methyl group is a cyclopropyl (B3062369) group, which can offer similar steric bulk but different electronic properties and metabolic stability.

For the hydroxyl group: The hydroxyl group can be replaced by other hydrogen bond donors/acceptors such as an amino group, a thiol, or even a fluorine atom, although the latter would only act as a hydrogen bond acceptor.

For the ether linkage (if present in analogues): An ether oxygen can sometimes be replaced by a methylene (B1212753) group, a sulfur atom, or an amino group, depending on the specific requirements of the target interaction.

The following table presents some potential bioisosteric replacements for different moieties of the this compound scaffold.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| Piperazine Ring | Constrained Bicyclic Diamines, Spirocyclic Diamines enamine.net | Introduce conformational rigidity, explore new chemical space, improve properties. |

| N-Methyl Group | Cyclopropyl, Ethyl | Modulate steric and electronic properties, alter metabolic stability. |

| Hydroxyl Group | Amino Group, Thiol Group, Fluorine | Modify hydrogen bonding capacity and polarity. |

| Propyl Chain | Cyclopropylmethyl, Butenyl | Introduce rigidity or alter flexibility and vector of the side chain. |

By systematically applying these SAR principles, medicinal chemists can navigate the complex landscape of chemical space to optimize the properties of this compound analogues, ultimately leading to the development of safer and more effective therapeutic agents.

Based on a thorough review of available scientific literature, there is no specific information regarding the mechanisms of action or molecular interactions of the chemical compound this compound corresponding to the detailed outline provided.

The available data consistently identify this compound, also known as 4-Methyl-1-piperazinepropanol, as a chemical intermediate or building block used in the synthesis of more complex molecules, including various pharmaceuticals. chemicalbook.comwikipedia.org It is commercially available for biochemical research purposes, but published studies detailing its specific pharmacological or biological activity are absent. scbt.com

Consequently, it is not possible to provide scientifically accurate content for the requested sections on:

Mechanisms of Action and Molecular Interactions

Cellular and Subcellular Targets, including:

Membrane Disruption and Reactive Oxygen Species (ROS) Generation

Modulation of Ion Channels (e.g., Sodium Channels)

Interference with DNA Replication and Protein Synthesis

Induction of Apoptosis and Inhibition of Cell Migration

While the broader class of piperazine-containing compounds exhibits a wide range of biological activities, extrapolating these properties to 1-(3-Hydroxypropyl)-4-methylpiperazine without direct evidence would be scientifically unfounded. Therefore, the requested article cannot be generated.

Signal Transduction Pathway Modulation

Signal transduction pathways are the mechanisms by which cells respond to external stimuli. The modulation of these pathways by small molecules is a cornerstone of modern pharmacology.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. nih.gov The NF-κB pathway is a key target for therapeutic intervention in a variety of diseases, including cancer and inflammatory disorders. mdpi.com The activation of NF-κB is tightly controlled, and its dysregulation can lead to the progression of these diseases. nih.gov

Several studies have demonstrated that compounds containing a piperazine (B1678402) moiety can inhibit the NF-κB signaling pathway. nih.gov For instance, certain piperazine-linked pyrimidine (B1678525) derivatives have been shown to act as inhibitors of NF-κB by binding to the p65 subunit, a key component of the NF-κB complex. nih.gov These compounds can suppress the translocation of NF-κB to the nucleus and reduce the levels of inflammatory mediators like TNF-α. nih.gov Although the specific effect of this compound on the NF-κB pathway has not been documented, its piperazine core suggests a potential for such activity.

SAPK/JNK Signaling Pathway

The Stress-Activated Protein Kinase (SAPK), also known as c-Jun N-terminal Kinase (JNK), pathway is a critical signaling cascade that is activated in response to a variety of cellular stresses, including inflammatory cytokines, toxins, and physical stress. nih.govontosight.ai The SAPK/JNK pathway is involved in a wide range of cellular processes, such as apoptosis, inflammation, and cell differentiation. nih.govnih.gov

The activation of the SAPK/JNK pathway involves a three-tiered kinase module, where a MAPKKK activates a MAPKK, which in turn activates the JNK. qiagen.com Once activated, JNK can phosphorylate a number of downstream targets, including transcription factors like c-Jun, leading to changes in gene expression that help the cell respond to stress. qiagen.comresearchgate.net The modulation of this pathway is crucial for maintaining cellular homeostasis, and its dysregulation is associated with various diseases. nih.govnih.gov There is currently no available research to indicate that this compound modulates the SAPK/JNK signaling pathway.

| Pathway | Key Functions | Activators | Potential for Piperazine Modulation | Reference |

|---|---|---|---|---|

| NF-κB | Inflammation, immunity, cell survival | Cytokines (e.g., TNF-α), growth factors, bacterial and viral products | Documented for various piperazine derivatives | nih.gov |

| SAPK/JNK | Stress response, apoptosis, inflammation | Environmental stress, inflammatory cytokines, toxins | No direct evidence for this compound | nih.govnih.gov |

Preclinical Pharmacological Evaluation of Piperazine Analogues

In Vitro Efficacy and Potency Assays

In vitro assays are fundamental in early drug discovery to determine the efficacy and potency of new chemical entities at a cellular and molecular level.

Functional Assays (e.g., [35S]GTPγS Binding Assay)

The [35S]GTPγS binding assay is a widely used functional assay to study the activation of G protein-coupled receptors (GPCRs) by ligands. nih.govcreative-bioarray.com This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist. nih.govcreative-bioarray.com The resulting data can determine the potency (EC50) and efficacy (Emax) of a compound, distinguishing between agonists, antagonists, and inverse agonists. creative-bioarray.com

Cell-Based Assays (e.g., Growth Inhibition, Cytotoxicity)

Cell-based assays are critical for evaluating the potential of compounds as therapeutic agents, particularly in oncology. These assays measure a compound's ability to inhibit cell growth or induce cell death (cytotoxicity).

Several studies have reported the growth-inhibitory and cytotoxic effects of various piperazine (B1678402) derivatives against a range of cancer cell lines. nih.govnih.govnih.gov For example, novel piperazine derivatives have been shown to effectively restrain the growth of HepG2 (liver cancer) cells in a dose-dependent manner. nih.govresearchgate.net One study found that a piperazine derivative, PD-2, inhibited HepG2 cell growth by up to 90.45% at a concentration of 100 μg/mL. nih.govresearchgate.net Another study on quinoxalinyl–piperazine derivatives identified a compound that inhibited the proliferation of several cancer cell lines, including breast, skin, pancreas, and cervix, in a dose-dependent fashion. nih.gov

Furthermore, some piperazine derivatives have demonstrated cytotoxicity by inducing apoptosis and cell cycle arrest. nih.gov For instance, an artemisinin (B1665778) derivative containing a piperazine moiety showed an IC50 value of 2.1 µM against the human breast cancer MCF-7 cells by inducing apoptosis and G1-phase arrest. nih.gov The cytotoxicity of piperazine designer drugs has also been evaluated, with some compounds causing intracellular glutathione (B108866) and ATP depletion, leading to cell death. farmaceut.orgresearchgate.net

These findings highlight the potential for piperazine analogues to possess significant antiproliferative and cytotoxic activities, which would need to be experimentally determined for 1-(3-Hydroxypropyl)-4-methylpiperazine.

In Vivo Efficacy Studies (e.g., Seizure Models, Arrhythmia Models, Inflammation Models)

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy of a compound in a whole organism.

Seizure Models: Various 1,4-disubstituted piperazine derivatives have been synthesized and evaluated for their anticonvulsant activity in established animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizure tests. nih.govnih.gov Some of these compounds have demonstrated significant protection against seizures. nih.gov For example, certain 1,4-substituted piperazine derivatives provided 10-90% protection against pentylenetetrazole-induced convulsions in mice at a dose of 100 mg/kg. nih.gov More recent studies on benzhydryl piperazine derivatives also showed good anticonvulsant activity with reduced neurotoxicity. ijpsr.com Another study identified 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine as having good activity in the six-hertz seizure test, providing 100% protection at a dose of 100 mg/kg. researchgate.net

Arrhythmia Models: The antiarrhythmic potential of piperazine derivatives has been investigated, often in adrenaline-induced arrhythmia models in rats. nih.govnih.gov A series of 1,4-disubstituted piperazine derivatives with α1-adrenolytic properties displayed strong antiarrhythmic activity. nih.gov One particular compound, 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one, showed antiarrhythmic activity with an ED50 of 5.0 mg/kg. nih.gov Novel arylpiperazine derivatives of salicylamide (B354443) also demonstrated potent prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia models. mdpi.comresearchgate.net

Inflammation Models: The anti-inflammatory properties of piperazine analogues have been demonstrated in various in vivo models. In a carrageenan-induced paw edema model in rats, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), significantly reduced edema formation. nih.gov This compound also reduced cell migration and levels of pro-inflammatory cytokines such as IL-1β and TNF-α in a pleurisy test. nih.gov Another study reported that novel piperazine derivatives PD-1 and PD-2 exhibited noteworthy anti-inflammatory activity by inhibiting nitrite (B80452) production and TNF-α generation in a dose-dependent manner. nih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations for Derivatives

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the pharmacokinetic and pharmacodynamic profiles of drug candidates, is crucial for their development.

In Vitro ADME Properties and Optimization